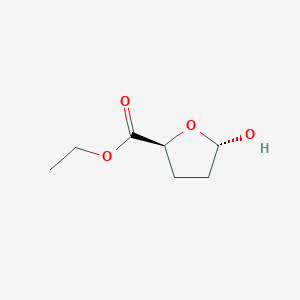
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral ester compound with significant importance in organic chemistry. It is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The compound’s stereochemistry is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the catalytic resolution of racemic mixtures. One common method is the lipase-catalyzed resolution, which selectively hydrolyzes one enantiomer in the presence of a racemic mixture . This method is efficient and environmentally friendly, often using mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into a leaving group.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary alcohols, and substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Mecanismo De Acción
The mechanism of action of (2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze stereoselective reactions. The compound’s chiral centers play a crucial role in its binding affinity and reactivity, influencing the pathways it participates in .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2R,5R)-5-hydroxyoxolane-2-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl (2S,5S)-5-hydroxyoxolane-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl (2S,5S)-5-hydroxyoxane-2-carboxylate: A similar compound with a six-membered ring structure.
Uniqueness
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is unique due to its specific (2S,5S) configuration, which imparts distinct stereochemical properties. This configuration is critical for its use in stereoselective synthesis and its role as a chiral intermediate in various applications .
Propiedades
Número CAS |
147058-43-3 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
MTEONBBZTCJWHA-WDSKDSINSA-N |
SMILES |
CCOC(=O)C1CCC(O1)O |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@H](O1)O |
SMILES canónico |
CCOC(=O)C1CCC(O1)O |
Sinónimos |
2-Furancarboxylicacid,tetrahydro-5-hydroxy-,ethylester,(2S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















